3-Fluoro-5-(4-methylsulfanyl-phenoxy)-phenylamine

Medicinal Chemistry Synthetic Intermediates PAF Antagonists

This 3-fluoro-5-(4-methylsulfanylphenoxy)aniline intermediate is essential for PAF antagonist development. Unlike generic 3-fluoro-5-phenoxyaniline (CAS 1503503-77-2), its unique 4-methylsulfanyl (-SMe) group is designed for late-stage oxidation to the sulfone pharmacophore—the critical step for generating biologically active leads targeting asthma and inflammatory diseases. Sourcing this specific building block eliminates synthetic route re-engineering. The primary aromatic amine also serves as a functional handle for bioconjugation or fluorescent labeling in chemical probe design, facilitating SAR studies with its balanced lipophilicity (XLogP3=3.4) and TPSA (60.6 Ų).

Molecular Formula C13H12FNOS
Molecular Weight 249.31 g/mol
CAS No. 1522103-62-3
Cat. No. B1407037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-(4-methylsulfanyl-phenoxy)-phenylamine
CAS1522103-62-3
Molecular FormulaC13H12FNOS
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)OC2=CC(=CC(=C2)N)F
InChIInChI=1S/C13H12FNOS/c1-17-13-4-2-11(3-5-13)16-12-7-9(14)6-10(15)8-12/h2-8H,15H2,1H3
InChIKeyMQHBUAJPYSONGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-(4-methylsulfanyl-phenoxy)-phenylamine (CAS 1522103-62-3): Procurement and Differentiation Guide


3-Fluoro-5-(4-methylsulfanyl-phenoxy)-phenylamine (CAS 1522103-62-3) is a fluorinated diaryl ether aniline derivative with a molecular weight of 249.31 g/mol and formula C13H12FNOS [1]. It is primarily characterized by its 3-fluoro substitution on the aniline ring and a 4-methylsulfanyl-phenoxy group, which distinguishes it from non-fluorinated or non-sulfanyl analogs . This compound serves as a key intermediate in the synthesis of platelet-activating factor (PAF) antagonists, a class of compounds with therapeutic relevance in inflammatory and allergic diseases .

Why Generic Substitution of 3-Fluoro-5-(4-methylsulfanyl-phenoxy)-phenylamine Is Not Viable


In-class compounds such as 3-fluoro-5-phenoxyaniline (CAS 1503503-77-2) or 4-(4-fluorophenoxy)aniline (CAS 36160-82-4) lack the specific methylsulfanyl (-SMe) group on the terminal phenoxy ring that is critical for downstream functionalization in PAF antagonist synthesis [1]. This methylsulfanyl moiety serves as a key handle for subsequent oxidation to a sulfone, a transformation that is essential for generating the final pharmacologically active PAF antagonist structures . Substituting with a non-sulfanyl or differently substituted analog would therefore necessitate a complete re-engineering of the synthetic route, leading to delays in research timelines and potential failure to achieve the desired target compound [2].

Quantitative Differentiation Evidence for 3-Fluoro-5-(4-methylsulfanyl-phenoxy)-phenylamine


Unique Methylsulfanyl Functional Handle for PAF Antagonist Synthesis

Unlike non-sulfanyl analogs such as 3-fluoro-5-phenoxyaniline (CAS 1503503-77-2), 3-Fluoro-5-(4-methylsulfanyl-phenoxy)-phenylamine possesses a methylsulfanyl (-SMe) group that is specifically required for the synthesis of PAF antagonists [1]. This group serves as a latent sulfone, which, upon oxidation, yields a sulfone moiety that is a key pharmacophore in many potent PAF antagonists . The absence of this functional handle in non-sulfanyl analogs renders them unsuitable for this specific synthetic route.

Medicinal Chemistry Synthetic Intermediates PAF Antagonists

Optimized Lipophilicity for Intermediate Handling and Reactivity

The compound exhibits a calculated XLogP3-AA value of 3.4, as determined by PubChem [1]. This value represents a significant increase in lipophilicity compared to the simpler analog 4-(4-fluorophenoxy)aniline (CAS 36160-82-4), which has a lower calculated XLogP3 of approximately 2.5 based on its molecular structure and lack of a methylsulfanyl group . The higher logP of the target compound facilitates its extraction and purification during intermediate steps in multi-step syntheses, a practical advantage for laboratory-scale and process-scale chemists.

Physicochemical Properties Synthetic Chemistry Drug Discovery

Increased Topological Polar Surface Area for Enhanced Molecular Interactions

The compound's topological polar surface area (TPSA) is calculated to be 60.6 Ų, as reported in PubChem [1]. This is notably higher than the TPSA of 39.2 Ų for the non-fluorinated, non-sulfanyl analog 3-phenoxyaniline (CAS 3586-12-7) [2]. The increased TPSA is directly attributable to the fluorine atom and the sulfur-containing methylsulfanyl group, which together provide additional hydrogen bond acceptor sites (total of 4 acceptors) [1]. This higher polar surface area can influence molecular recognition events, such as binding to biological targets or solvation properties, and is a key differentiator in rational drug design.

Medicinal Chemistry Computational Chemistry Drug Design

Key Research and Industrial Application Scenarios for 3-Fluoro-5-(4-methylsulfanyl-phenoxy)-phenylamine


Synthesis of Platelet-Activating Factor (PAF) Receptor Antagonists

This compound is explicitly identified as an intermediate in the preparation of PAF antagonists . Its unique 4-methylsulfanylphenoxy group is designed for subsequent oxidation to a sulfone, a critical pharmacophore in many PAF antagonist lead structures. Researchers developing therapies for asthma, allergic rhinitis, or other PAF-mediated inflammatory conditions will require this specific intermediate to access key compound libraries and lead candidates [1].

Structure-Activity Relationship (SAR) Studies in Fluorinated Aryl Ethers

The combination of a 3-fluoro substitution and a methylsulfanylphenoxy moiety makes this compound a valuable scaffold for SAR studies. The quantitative differences in lipophilicity (XLogP3 = 3.4) and polar surface area (TPSA = 60.6 Ų) compared to non-fluorinated or non-sulfanyl analogs [2] allow medicinal chemists to systematically probe the impact of these substituents on biological activity, metabolic stability, and physicochemical properties.

Chemical Biology Probe Development

The presence of both a primary aromatic amine (a functional handle for bioconjugation or fluorescent labeling) and a methylsulfanyl group (a handle for metabolic activation or oxidation-state modulation) makes this compound a versatile building block for designing chemical probes. Its higher TPSA and moderate lipophilicity may also confer advantageous cell permeability and solubility profiles for cellular assay development [2].

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